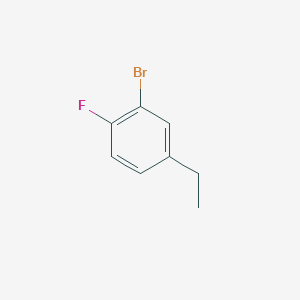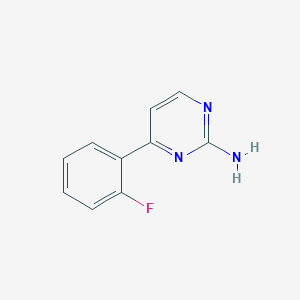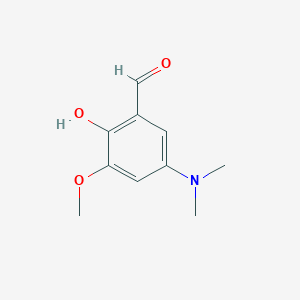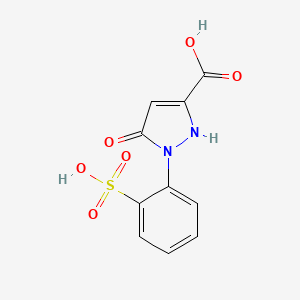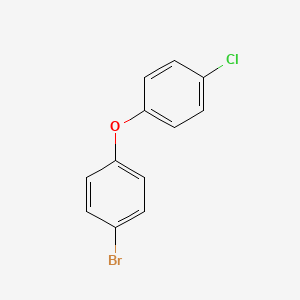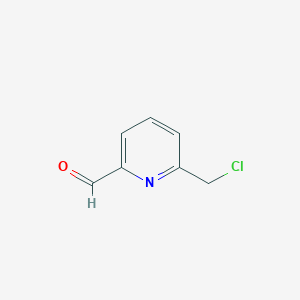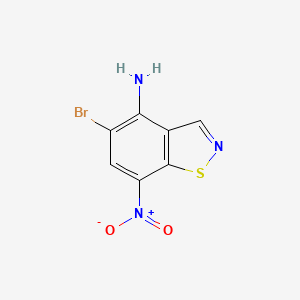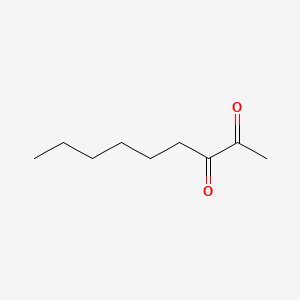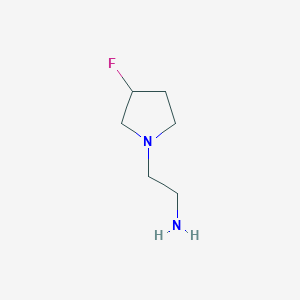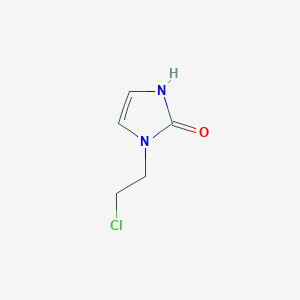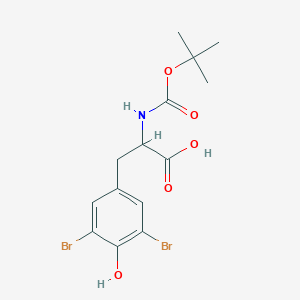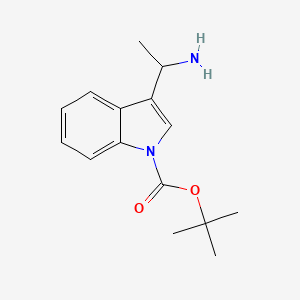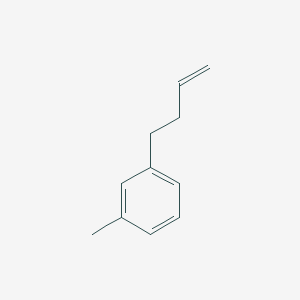![molecular formula C16H8ClN3O2 B1612069 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione CAS No. 55112-40-8](/img/structure/B1612069.png)
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione is a heterocyclic compound that features a naphthyridine core fused with an isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione can be achieved through various methods. One common approach involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate and diethylamine . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions or catalytic processes that ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also being explored to make the synthesis more sustainable .
化学反应分析
Types of Reactions
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Other Naphthyridines: Various derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyridine core with an isoindole moiety sets it apart from other similar compounds .
属性
CAS 编号 |
55112-40-8 |
|---|---|
分子式 |
C16H8ClN3O2 |
分子量 |
309.7 g/mol |
IUPAC 名称 |
2-(7-chloro-1,8-naphthyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H8ClN3O2/c17-12-7-5-9-6-8-13(19-14(9)18-12)20-15(21)10-3-1-2-4-11(10)16(20)22/h1-8H |
InChI 键 |
XOZDDCDGCQEDRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C3)C=CC(=N4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C3)C=CC(=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



